

Gentiobiose: Advanced Applications in the Food and Pharmaceutical Industries

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-O-*b*-D-Glucopyranosyl-D-glucose

Cat. No.: B130068

[Get Quote](#)

Introduction: Unveiling the Potential of a Unique Disaccharide

Gentiobiose, a disaccharide composed of two D-glucose units linked by a $\beta(1 \rightarrow 6)$ glycosidic bond, is a naturally occurring carbohydrate with emerging applications in the food and pharmaceutical sectors.^{[1][2]} Unlike its ubiquitous isomer sucrose, gentiobiose possesses a distinct bitter taste and exhibits properties that make it a compelling ingredient for functional foods and specialized pharmaceutical formulations.^{[1][3]} This document provides a comprehensive overview of the applications of gentiobiose, supported by detailed protocols and scientific rationale to guide researchers and industry professionals in harnessing its potential.

Gentiobiose is found in some natural products, such as in the chemical structure of crocin, the compound responsible for the color of saffron.^[1] It can also be formed during the caramelization of glucose and through the enzymatic hydrolysis of certain glucans.^[1] Its unique $\beta(1 \rightarrow 6)$ linkage confers resistance to digestion by human intestinal enzymes, positioning it as a low-calorie sugar and a potential prebiotic.^{[3][4]}

Physicochemical Properties: A Comparative Analysis

A thorough understanding of the physicochemical properties of gentiobiose is crucial for its effective application. The following table provides a comparison of key properties of gentiobiose with the widely used disaccharide, sucrose.

Property	Gentiobiose	Sucrose	References
Molecular Formula	$C_{12}H_{22}O_{11}$	$C_{12}H_{22}O_{11}$	[1][5][6]
Molar Mass	342.30 g/mol	342.30 g/mol	[1][5][6]
Appearance	White crystalline solid	White crystalline solid	[1]
Taste	Bitter	Sweet	[1][3]
Melting Point	190-195 °C	186 °C (decomposes)	[1]
Solubility in Water	Soluble	Very soluble	[1]
Glycosidic Bond	$\beta(1 \rightarrow 6)$	$\alpha(1 \rightarrow 2)\beta$	[1]
Digestibility	Low	High	[3]

Part 1: Applications in the Food Industry

The distinct characteristics of gentiobiose lend themselves to several innovative applications in the food industry, primarily as a functional ingredient that can modify flavor profiles and enhance the nutritional value of products.

Flavor Modification and Bitterness Enhancement

The inherent bitterness of gentiobiose can be strategically employed to balance sweetness and introduce complex flavor notes in various food products.[1][3] This is particularly valuable in products like dark chocolate, coffee, and certain beverages where a bitter undertone is desirable.

Application Note 1: Enhancing the Flavor Profile of Dark Chocolate

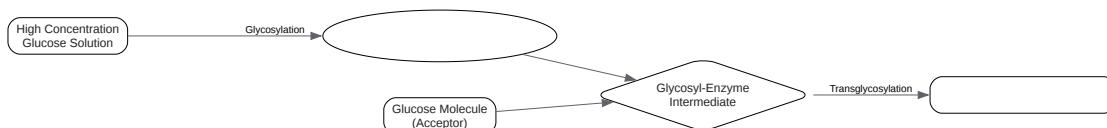
- Objective: To utilize gentiobiose to intensify the characteristic bitter notes of dark chocolate and provide a more complex flavor profile.

- Rationale: The bitterness of gentiobiose complements the natural bitterness of cocoa, creating a richer and more prolonged flavor experience. Its low digestibility also contributes to a reduction in the overall caloric content of the final product.
- Protocol: Incorporation of Gentiobiose into a Dark Chocolate Formulation
 - Milling and Conching: During the chocolate manufacturing process, introduce gentiobiose at a concentration of 1-5% (w/w) of the total chocolate mass during the conching stage. The precise concentration should be determined through sensory panel testing to achieve the desired flavor profile.
 - Temperature Control: Maintain the standard temperature profile for conching dark chocolate (typically between 50-80°C). Gentiobiose is stable at these temperatures.
 - Homogenization: Ensure thorough mixing to achieve a uniform distribution of gentiobiose throughout the chocolate mass.
 - Tempering and Molding: Proceed with the standard tempering and molding processes. The presence of gentiobiose is not expected to significantly alter the tempering curve of the chocolate.
 - Sensory Evaluation: Conduct sensory analysis to evaluate the impact of gentiobiose on the flavor, aroma, and mouthfeel of the final product.

Prebiotic and Functional Food Ingredient

The $\beta(1 \rightarrow 6)$ glycosidic bond in gentiobiose is resistant to hydrolysis by human digestive enzymes, allowing it to reach the colon largely intact.^[3] There, it can be selectively fermented by beneficial gut bacteria, such as *Bifidobacterium* and *Lactobacillus*, thus exhibiting a prebiotic effect.^{[4][7]}

Application Note 2: Development of a Prebiotic Beverage


- Objective: To formulate a functional beverage containing gentiobiose as a prebiotic ingredient to support gut health.

- Rationale: The selective fermentation of gentiobiose by probiotic bacteria can lead to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.
- Protocol: Formulation of a Gentiobiose-Enriched Fermented Dairy Beverage
 - Base Formulation: Prepare a standard yogurt or fermented milk base using appropriate starter cultures (e.g., *Lactobacillus bulgaricus* and *Streptococcus thermophilus*).
 - Gentiobiose Addition: After the initial fermentation, add a sterilized aqueous solution of gentiobiose to the fermented base to achieve a final concentration of 2-5 g per serving. The addition post-fermentation prevents the starter cultures from metabolizing the gentiobiose.
 - Flavoring and Stabilization: Add natural fruit flavors and stabilizers (e.g., pectin) as required. The bitterness of gentiobiose may be masked by the acidity of the fermented beverage and the added fruit flavors.
 - Homogenization and Packaging: Homogenize the mixture to ensure a stable emulsion and package under aseptic conditions.
 - In Vitro Fermentation Analysis (Optional): To validate the prebiotic effect, conduct an in vitro fermentation study using a human fecal slurry. Monitor the growth of beneficial bacteria and the production of SCFAs over time.

Enzymatic Synthesis of Gentiobiose and Gentiooligosaccharides (GnOS)

For industrial-scale applications, the enzymatic synthesis of gentiobiose and gentiooligosaccharides (GnOS) is a more viable approach than extraction from natural sources. [3] This is typically achieved through the transglycosylation activity of β -glucosidases.

Figure 1: Enzymatic Synthesis of Gentiobiose via Transglycosylation.

[Click to download full resolution via product page](#)

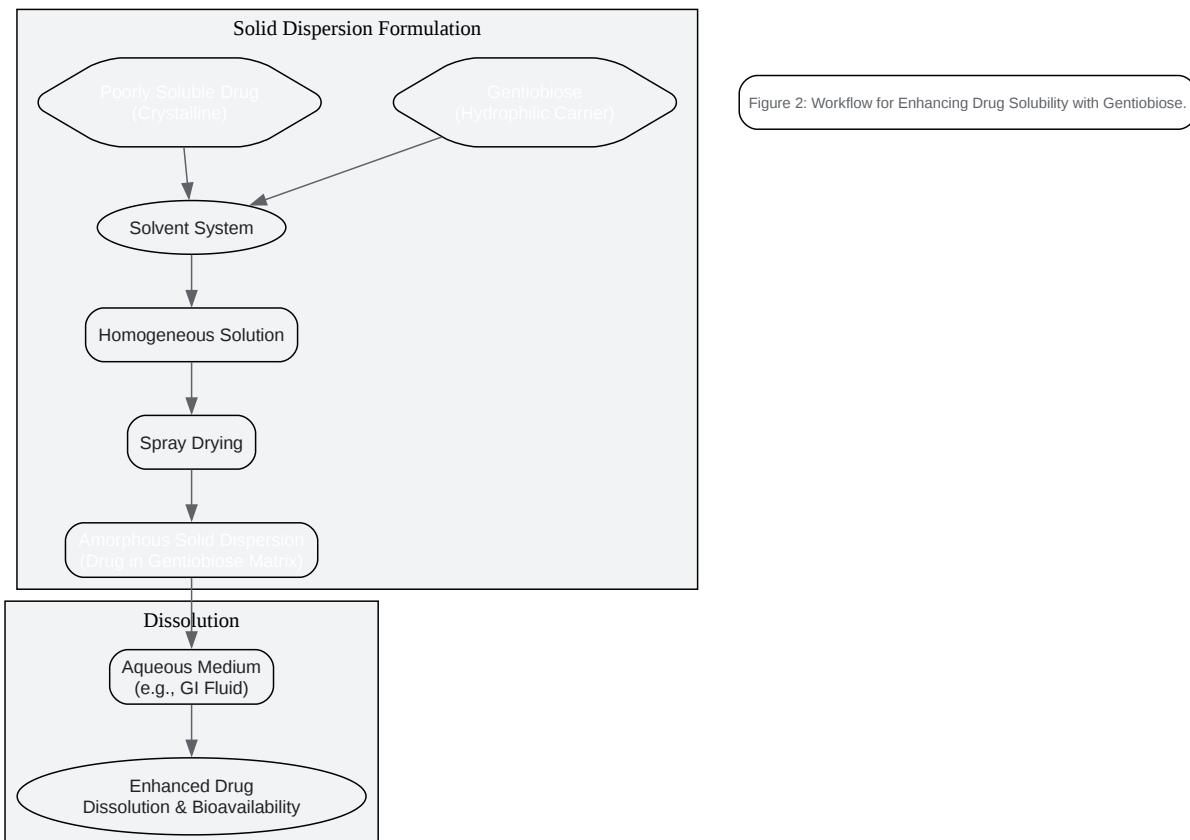
Caption: Enzymatic synthesis of gentiobiose.

Regulatory Status

It is important to note that gentiobiose is not explicitly listed as a Generally Recognized as Safe (GRAS) substance by the U.S. Food and Drug Administration (FDA), nor is it listed as an approved food additive in the European Union.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) Its use in food products may fall under regulations for natural flavors or as a constituent of other ingredients. Manufacturers should consult with regulatory experts to ensure compliance with local food laws.

Part 2: Applications in the Pharmaceutical Industry

In the pharmaceutical realm, gentiobiose holds promise as a functional excipient, particularly in the formulation of poorly soluble drugs and as a component in drug delivery systems.[\[2\]](#)


Enhancing Solubility and Bioavailability of Poorly Soluble Drugs

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability.[\[16\]](#)[\[17\]](#) Sugars and their derivatives can be used as excipients to improve the solubility and dissolution rate of such drugs.

Application Note 3: Formulation of a Solid Dispersion to Enhance Drug Solubility

- Objective: To utilize gentiobiose as a hydrophilic carrier in a solid dispersion to improve the solubility and dissolution rate of a model poorly soluble drug (e.g., a BCS Class II compound).
- Rationale: By dispersing the drug at a molecular level within a hydrophilic carrier like gentiobiose, the drug's particle size is effectively reduced, and its wettability is increased, leading to enhanced dissolution.
- Protocol: Preparation of a Gentiobiose-Based Solid Dispersion via Spray Drying

- Solvent Selection: Choose a suitable solvent system that can dissolve both the model drug and gentiobiose. A mixture of an organic solvent (e.g., ethanol) and water is often a good starting point.
- Solution Preparation: Dissolve the model drug and gentiobiose in the selected solvent system at various drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 w/w).
- Spray Drying: Atomize the solution into a heated drying chamber using a spray dryer. Optimize the inlet temperature, feed rate, and atomization pressure to obtain a fine, dry powder.
- Powder Characterization: Characterize the resulting solid dispersion for drug content, morphology (using scanning electron microscopy), and physical state (using X-ray diffraction and differential scanning calorimetry) to confirm the amorphous nature of the drug.
- In Vitro Dissolution Testing: Perform in vitro dissolution studies on the solid dispersion in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to that of the pure drug.

[Click to download full resolution via product page](#)

Caption: Enhancing drug solubility with gentiobiose.

Potential in Drug Delivery Systems

The unique structure of gentiobiose makes it a candidate for conjugation to drugs or nanoparticles to modify their pharmacokinetic properties. Its recognition by specific carbohydrate-binding proteins could potentially be exploited for targeted drug delivery.

Application Note 4: Surface Modification of Nanoparticles for Targeted Delivery (Conceptual)

- Objective: To conceptually outline the use of gentiobiose for the surface modification of nanoparticles to potentially target specific tissues or cells.
- Rationale: The surface functionalization of nanoparticles with specific ligands can enhance their targeting efficiency. As a unique sugar, gentiobiose could be recognized by specific

lectins or other carbohydrate-binding proteins expressed on the surface of target cells.

- Conceptual Workflow:
 - Nanoparticle Synthesis: Synthesize a base nanoparticle system (e.g., liposomes, polymeric nanoparticles).
 - Gentiobiose Derivatization: Chemically modify gentiobiose to introduce a reactive group (e.g., an amine or a thiol) that can be used for conjugation.
 - Conjugation: Covalently attach the derivatized gentiobiose to the surface of the nanoparticles using a suitable cross-linking chemistry.
 - Characterization: Confirm the successful conjugation of gentiobiose to the nanoparticle surface using techniques such as NMR, FTIR, and zeta potential measurements.
 - In Vitro and In Vivo Evaluation: Assess the targeting efficiency of the gentiobiose-functionalized nanoparticles using cell lines that express the target receptor and in relevant animal models.

Conclusion and Future Perspectives

Gentiobiose is a versatile disaccharide with significant potential in both the food and pharmaceutical industries. Its unique bitter taste, low digestibility, and prebiotic properties make it a valuable ingredient for developing novel functional foods. In the pharmaceutical sector, its potential as a hydrophilic carrier to enhance the solubility of poorly soluble drugs warrants further investigation. While the regulatory landscape for its use as a food additive requires careful navigation, the growing interest in functional ingredients and advanced drug delivery systems positions gentiobiose as a promising molecule for future research and development.

References

- Gentiobiose - Wikipedia. [URL: <https://en.wikipedia.org/wiki/Gentiobiose>]
- GRAS Substances (SCOGS) Database - FDA. [URL: <https://www.fda.gov>]
- Gentiobiose - Chem-Impex. [URL: <https://www.chemimpex.com/product/gentiobiose>]
- EU Rules - food additives - European Commission's Food Safety. [URL: https://food.ec.europa.eu/safety/food-improvement-agents/additives/eu-rules_en]

- Legislations | Food and Feed Information Portal Database | FIP - European Commission. [URL: <https://ec.europa.eu>]
- 21 CFR Part 184 Subpart B -- Listing of Specific Substances Affirmed as GRAS - eCFR. [URL: <https://www.ecfr.gov/current/title-21/chapter-I/subchapter-B/part-184/subpart-B>]
- Summary of US FDA GRAS Acceptance and Approval Status in the Second Quarter of 2024. [URL: <https://www.cirs-group.com>]
- Preparation of gentiobiose-derived oligosaccharides by glucansucrase E81 and determination of prebiotic and immune-modulatory functions | Request PDF - ResearchGate. [URL: <https://www.researchgate.net>]
- Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β -Glucosidase at a High Substrate Concentration - MDPI. [URL: <https://www.mdpi.com/2072-6643/14/3/478>]
- What requirements must natural food additives comply with to be allowed on the European markets? - CBI.EU. [URL: <https://www.cbi.eu>]
- Harnessing Prebiotics to Improve Type 2 Diabetes Outcomes - MDPI. [URL: <https://www.mdpi.com/2072-6643/16/11/1648>]
- Generally Recognized as Safe (GRAS) - FDA. [URL: <https://www.fda.gov/food/food-ingredients-packaging/generally-recognized-safe-gras>]
- Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. [URL: <https://www.longdom.org/open-access/brief-overview-of-various-approaches-to-enhance-drug-solubility-95433.html>]
- beta-Gentiobiose | C12H22O11 | CID 441422 - PubChem - NIH. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/beta-Gentiobiose>]
- Effects of Prebiotic Therapy on Gastrointestinal Microbiome of Individuals with Different Inflammatory Conditions: A Systematic Review of Randomized Controlled Trials - PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/37093515/>]
- Additives in food products - EU labelling rules - Your Europe - European Union. [URL: https://europa.eu/youreurope/business/product-requirements/food-labelling/additives/index_en.htm]
- Study Details | NCT05239845 | Evaluating the Effects of Prebiotics on Sleep, the Gut Microbiome, Cognition, Immune Function and Stress | ClinicalTrials.gov. [URL: <https://clinicaltrials.gov/study/NCT05239845>]
- B REGULATION (EC) No 1333/2008 OF THE EUROPEAN PARLIAMENT AND OF THE COUNCIL of 16 December 2008 on food additives (OJ L 354, - EUR-Lex. [URL: <https://eur-lex.europa.eu/legal-content/EN/TXT/?uri=OJ:L:2008:354:0016:0033:EN:PDF>]
- Gentiobiose | C12H22O11 | CID 20056559 - PubChem - NIH. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/Gentiobiose>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Gentiobiose - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β -Glucosidase at a High Substrate Concentration [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. beta-Gentiobiose | C12H22O11 | CID 441422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Gentiobiose | C12H22O11 | CID 20056559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GRAS Substances (SCOGS) Database | FDA [fda.gov]
- 9. EU Rules - Food Safety - European Commission [food.ec.europa.eu]
- 10. Food and Feed Information Portal Database | FIP [ec.europa.eu]
- 11. eCFR :: 21 CFR Part 184 Subpart B -- Listing of Specific Substances Affirmed as GRAS [ecfr.gov]
- 12. What requirements must natural food additives comply with to be allowed on the European markets? | CBI [cbi.eu]
- 13. Generally Recognized as Safe (GRAS) | FDA [fda.gov]
- 14. Additives in food products - EU labelling rules - Your Europe [europa.eu]
- 15. eur-lex.europa.eu [eur-lex.europa.eu]
- 16. longdom.org [longdom.org]
- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- To cite this document: BenchChem. [Gentiobiose: Advanced Applications in the Food and Pharmaceutical Industries]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b130068#applications-of-gentiobiose-in-the-food-and-pharmaceutical-industry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com